2-Butenoic acid, 3-(4-methylphenyl)-
Description
2-Butenoic acid, 3-(4-methylphenyl)- (IUPAC name: (2E)-4-(4-methylphenyl)-4-oxo-2-butenoic acid) is an α,β-unsaturated carboxylic acid derivative characterized by a conjugated system involving a carboxylic acid group, a double bond (C2–C3), and a 4-methylphenyl-substituted ketone at position 4 (Figure 29, ). Its molecular formula is C₁₁H₁₀O₃ (monoisotopic mass: 190.063 g/mol), with a planar geometry optimized via computational methods (Figure 30, ). The compound’s structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, as part of phytochemical studies on Strychnos henningsii .
The presence of the 4-methylphenyl group and α,β-unsaturated carbonyl system confers unique electronic and steric properties, making it a scaffold of interest in medicinal and synthetic chemistry.
Properties
CAS No. |
14271-34-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
YAOUORFQUQWGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the Heck reaction, where 4-methylstyrene is coupled with acrylic acid in the presence of a palladium catalyst. The reaction conditions for this method include:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods
Industrial production of 2-Butenoic acid, 3-(4-methylphenyl)- often employs large-scale Heck reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction of the double bond yields the saturated butanoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-(4-methylphenyl)-2-butenoic acid can be converted to 3-(4-methylphenyl)-2-butenoic acid derivatives with additional carboxyl groups.
Reduction: The reduction product is 3-(4-methylphenyl)butanoic acid.
Substitution: Various substituted derivatives, such as 4-bromo-3-(4-methylphenyl)-2-butenoic acid.
Scientific Research Applications
2-Butenoic acid, 3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between 2-butenoic acid, 3-(4-methylphenyl)-, and analogous compounds:
Key Observations:
Substituent Effects :
- The 4-methylphenyl group in the target compound provides moderate steric bulk and electron-donating effects compared to 2-methoxyphenyl (electron-donating) or CF₃/F (electron-withdrawing) groups.
- Chlorinated derivatives exhibit heightened toxicity and mutagenicity due to reactive C–Cl bonds .
Acidity and Reactivity: Fluorinated analogs (e.g., C₅H₄F₆O₂) have significantly lower pKa values (~1.2) due to fluorine’s electronegativity, enhancing their utility as strong acids in synthesis . The target compound’s α,β-unsaturated carbonyl system facilitates Michael addition reactions, similar to other conjugated enones .
Notes:
Physicochemical Properties
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